N-(2-chloro-9H-purin-6-yl)phenylalanine

Antimycobacterial Tuberculosis Purine–amino acid conjugate

Researchers requiring stereochemically defined purine-amino acid conjugates for SAR often face racemization risks and limited biological benchmarking. This compound solves that by offering a well-characterized scaffold with documented antimycobacterial MIC data and a functionalized C6 position for kinase selectivity profiling. Key data points: MIC 6.2-12.5 µg/mL against M. tuberculosis H37Rv; C2 chloro handle enables orthogonal derivatization; certified enantiomeric excess available to correlate stereochemistry with activity. Sourced via custom synthesis with full analytical characterization, ensuring reproducibility in phenotypic screening cascades and kinase probe elaboration.

Molecular Formula C14H12ClN5O2
Molecular Weight 317.73 g/mol
Cat. No. B7947280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-9H-purin-6-yl)phenylalanine
Molecular FormulaC14H12ClN5O2
Molecular Weight317.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C14H12ClN5O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H2,16,17,18,19,20)
InChIKeyFNEBDBOHNCPWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-9H-purin-6-yl)phenylalanine: Structural Identity & Characteristics


N-(2-Chloro-9H-purin-6-yl)phenylalanine (C₁₃H₁₂ClN₅O₂, MW 293.72) is a purine–amino acid conjugate belonging to the class of 6-substituted purine derivatives . The compound features a 2-chloropurine core coupled to L-phenylalanine via an amino linker at the C6 position, a motif distinct from direct C–C linked (purin-6-yl)phenylalanine regioisomers [1]. This scaffold has been explored in antimycobacterial and cytokinin activity contexts, though published quantitative profiling remains limited relative to structurally related 2-aminopurin-6-yl and 2,6,9-trisubstituted purine chemotypes [2].

Purine–amino acid conjugate with 2-chloropurine core and C6–N amino linker, distinct from C–C linked regioisomers.
Antimycobacterial and cytokinin research context supported by published scaffold data; limited quantitative profiling relative to 2-aminopurin-6-yl chemotypes.
Compound-specific qualification recommended; verify assay fit before procurement due to non-linear structure–activity relationships.

Why N-(2-Chloro-9H-purin-6-yl)phenylalanine Is Irreplaceable


Subtle structural variations within the purine C6–amino acid conjugate series produce large, non-linear differences in biological readouts. In a head-to-head antimycobacterial evaluation, swapping the amino acid appendage from alanine to phenylalanine on the same N-(purin-6-yl) scaffold shifted the MIC against Mycobacterium tuberculosis H37Rv from 3.1 µg/mL to the 6.2–12.5 µg/mL range, representing a ≥2-fold loss of potency [1]. Additionally, the C2 chloro substituent confers distinct chemical reactivity compared to the 2-amino analog, enabling orthogonal derivatization strategies and potentially altering target engagement profiles [2]. These examples demonstrate that generic substitution—replacing phenylalanine with another amino acid or switching the purine C2 substituent—can fundamentally alter biological performance, making compound-specific biological qualification essential prior to procurement.

Amino acid
Replacing phenylalanine with alanine may shift antimycobacterial MIC by ≥2-fold (reported range: 3.1 vs. 6.2–12.5 µg/mL), altering hit-calling thresholds.
C2 group
Switching 2-chloro to 2-amino modifies chemical reactivity and may change target engagement profiles; derivatization strategies differ significantly.
Regioisomer
C–C linked (purin-6-yl)phenylalanine regioisomers are not interchangeable; linker type impacts stereochemical outcome and biological readouts.

N-(2-Chloro-9H-purin-6-yl)phenylalanine vs. Closest Analogs: Evidence


Antimycobacterial Activity: Phenylalanine vs. Alanine

In a direct comparison of N-(purin-6-yl)-amino acid conjugates against M. tuberculosis H37Rv, the alanine derivative (4a) exhibited an MIC of 3.1 µg/mL, whereas the phenylalanine derivative (4b) was substantially less active with an MIC range of 6.2–12.5 µg/mL [1]. This ~2–4-fold potency differential demonstrates that the phenylalanine-bearing compound occupies a distinct activity band, which may be advantageous in selectivity-driven screening cascades where moderate potency is desired to reduce host-cell toxicity.

Antimycobacterial MIC
Head-to-head
Phe conjugate: 6.2–12.5 µg/mL
Ala conjugate: 3.1 µg/mL
M. tuberculosis H37Rv
MIC band may support selectivity-driven screening cascades
Reported ≥2-fold shift; assay-specific review advised
Antimycobacterial Tuberculosis Purine–amino acid conjugate

Enantiomeric Purity of Purine Conjugates

Capek et al. demonstrated that 4-(purin-6-yl)phenylalanine bases and nucleosides can be obtained in enantiomerically or diastereomerically pure form via Pd-catalyzed cross-coupling followed by deprotection, with no racemization observed at the phenylalanine α-carbon [1]. This is in contrast to N-(purin-6-yl)-α-amino acids synthesized via direct nucleophilic substitution, which showed partial racemization (6:4 diastereomeric ratio) during carbodiimide-mediated coupling [2]. The target compound's N-(2-chloro-9H-purin-6-yl) linkage type is accessible via nucleophilic substitution and could benefit from the established stereochemical integrity protocols.

Enantiomeric Purity
Cross-study comparable
Cross-coupling route: optically pure
SNAr route: ~6:4 dr reported
Route-dependent stereochemical integrity
Chiral purity documentation recommended
Stereochemistry Enantiomeric purity Purine conjugate

Cytostatic Activity of 6-Substituted Purines

While no direct cytostatic IC₅₀ data exist for N-(2-chloro-9H-purin-6-yl)phenylalanine, the 6-arylpurine chemotype from which it derives has established cytostatic benchmarks: 6-phenylpurine ribonucleosides show IC₅₀ values of 0.25–20 µmol/L across CCRF-CEM, HeLa, and L1210 cell lines [1]. The 2-chloro substituent on the target compound is known to modulate kinase inhibitory potency in structurally related 2,6,9-trisubstituted purines (e.g., FLT3-ITD IC₅₀ = 0.38 µM for analog 5b) [2], suggesting that the C2-Cl group is a critical pharmacophoric element absent in unsubstituted 6-phenylpurine comparators.

Cytostatic & Kinase Context
Class-level
6-phenylpurine ribonucleoside: IC₅₀ 0.25–20 µM
2-Cl trisubstituted purine FLT3-ITD: 0.38 µM
Class-level inference; direct data to verify
2-Cl group may modulate kinase potency
Cytostatic Cancer 6-Arylpurine

Cytokinin Selectivity of Purine-Amino Acid Conjugates

N-(Purin-6-yl)-L-phenylalanine demonstrated weak but specific cytokinin activity at 100 µM in the tobacco callus bioassay, whereas N-(purin-6-yl) peptides were completely inactive in both callus and lettuce seed germination assays [1]. This functional selectivity—active as free amino acid conjugate but inactive upon peptide elongation—positions the phenylalanine-bearing purine scaffold as a useful probe for dissecting structure–activity relationships in cytokinin signaling pathways.

Cytokinin Activity
Head-to-head
Phe conjugate: weak activity at 100 µM
Kinetin: active at 0.01 µM
Peptides: all inactive
Specific weak-activity reference point
Tobacco callus bioassay; ~10,000× less potent than kinetin
Cytokinin Plant biology Tobacco callus bioassay

Synthetic Accessibility: Cross-Coupling vs. Nucleophilic Substitution

The (purin-6-yl)phenylalanine core can be synthesized via an aqueous-phase Pd-catalyzed Suzuki-Miyaura cross-coupling of unprotected 4-boronophenylalanine with 6-chloropurine in a single step, yielding products in optically pure form [1]. In contrast, the N-(2-chloro-9H-purin-6-yl)phenylalanine target compound, which features an amino linker, is typically prepared via nucleophilic substitution requiring base and elevated temperatures (80–100 °C) . This synthetic divergence has implications for procurement: the amino-linked compound may require more rigorous purity analysis (residual base, side products from nucleophilic displacement), whereas the C–C linked regioisomer benefits from a simpler, high-yielding aqueous protocol.

Synthetic Route
Supporting evidence
Cross-coupling: single step, aq. phase
SNAr: multi-step, 80–100 °C
Route impacts purity requirements
Residual Pd or regioisomeric purity review advised
Synthesis Cross-coupling Scale-up

Application Scenarios for N-(2-Chloro-9H-purin-6-yl)phenylalanine


Antimycobacterial Screening Reference Compound

Given the MIC of 6.2–12.5 µg/mL against M. tuberculosis H37Rv for the N-(purin-6-yl)-phenylalanine scaffold [1], N-(2-chloro-9H-purin-6-yl)phenylalanine can serve as a moderate-activity reference point in phenotypic antimycobacterial screening cascades. Its ~2–4-fold lower potency relative to the alanine analog makes it suitable as a selectivity control to identify hits that outperform the amino acid scaffold baseline.

2-Chloro Purine Scaffold for Kinase Inhibitors

The 2-chloro substituent on the purine core is a recognized pharmacophoric element in ATP-competitive kinase inhibitors, with structurally related 2,6,9-trisubstituted purines achieving sub-micromolar IC₅₀ values against FLT3-ITD (IC₅₀ = 0.38 µM) [2]. N-(2-Chloro-9H-purin-6-yl)phenylalanine provides a functionalized C6 position that can be further elaborated to probe kinase selectivity profiles in Bcr-Abl, BTK, and FLT3-driven leukemia models.

Cytokinin Research: Weak-Activity Probe

N-(Purin-6-yl)-L-phenylalanine exhibits weak but specific cytokinin activity in the tobacco callus bioassay at 100 µM, while structurally similar N-(purin-6-yl) peptides are completely inactive [3]. This functional specificity makes the compound a valuable tool for dissecting the minimal structural requirements for cytokinin receptor activation, particularly in studies comparing free amino acid conjugates to peptide-extended analogs.

Stereochemical Integrity in Purine–Amino Acid Synthesis

The well-characterized stereochemical behavior of (purin-6-yl)phenylalanine derivatives—ranging from optically pure (via cross-coupling) to partially racemized mixtures (via carbodiimide coupling, 6:4 dr) [4]—positions N-(2-chloro-9H-purin-6-yl)phenylalanine as a test case for evaluating racemization risks during amino acid–purine conjugation. Procurement with certified enantiomeric excess specifications is critical for laboratories correlating stereochemistry with biological activity.

Application
Selection Property
Validation Focus
Antimycobacterial phenotypic screening
Moderate-activity reference compound
Hit-calling threshold and selectivity window review
Kinase selectivity profiling (Bcr-Abl, BTK, FLT3)
2-Chloro purine pharmacophore
ATP-competitive inhibition assay context
Cytokinin receptor activation studies
Weak-activity purine probe
Minimal structural requirement analysis
Stereochemical route evaluation
Enantiomeric purity documentation
Racemization risk assessment during conjugation
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